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Compound of Interest

1-(tert-Butoxycarbonyl)-1,4-
Compound Name: , o
diazepane-5-carboxylic acid

CAS No.: 1214824-64-2

Cat. No.: B593913

Get Quote

Executive Summary: The Homopiperazine
Advantage

The 1,4-diazepane scaffold (homopiperazine) represents a strategic "ring expansion” of the
classic piperazine moiety found in drugs like Ciprofloxacin and Imatinib. This structural
modification alters the vector orientation of substituents and increases ring flexibility, often
resulting in:

o Enhanced Sigma Receptor Affinity: Crucial for neuroprotective and antipsychotic activity.
» Improved Hydrophobicity: Facilitating blood-brain barrier (BBB) penetration.
+ Unique Binding Topologies: Enabling inhibition of "undruggable" targets like KRAS mutants.

Comparative Analysis: Anticancer Activity

Recent medicinal chemistry campaigns have repositioned 1,4-diazepanes from simple linkers
to active pharmacophores targeting specific oncogenic mutations.
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Case Study: KRAS-G12D Inhibition

A novel series of 1,4-diazepane-based PROTACs and inhibitors have demonstrated potent
activity against pancreatic cancer cell lines.

Performance Comparison: 1,4-Diazepane Derivative (Cmpd 10c) vs. Standard Controls

Standard KRAS

Novel 1,4- . -
. . Inhibitor Wild-Type Control
Metric Diazepane (Cmpd .
10¢) (Sotorasib/Adagras (A549)
c
ib)*
KRAS-G12C _
Target KRAS-G12D (Mutant) -~ Wild-Type KRAS
(Specific)
IC50 (Pancl Cells) 1.40 uM N/A (G12C specific) > 100 uM
Selectivity Index 4.9-fold (vs. WT) High N/A
. Glu92/His95
Mechanism _ Cys12 Covalent Bond  N/A
Interaction

Note: Direct comparison is nuanced as approved inhibitors target G12C; however, the 1,4-
diazepane derivative shows rare potency against the G12D mutation.

Mechanism of Action: KRAS Binding

The 7-membered ring allows the molecule to adopt a "folded" conformation that fits into the
shallow groove of the KRAS-G12D mutant, a feat difficult for rigid piperazine analogs.
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Figure 1: Mechanism of KRAS-G12D inhibition by 1,4-diazepane derivatives, preventing
downstream RAF-MEK-ERK signaling.

Antimicrobial & Efflux Pump Inhibition

While piperazines (e.g., Ciprofloxacin) are established antibiotics, 1,4-diazepanes are
emerging as Efflux Pump Inhibitors (EPIs), capable of reversing resistance in multi-drug

resistant (MDR) bacteria.

Experimental Data: Reversal of Resistance

Assay: Checkerboard Titration against E. coli (MDR strains).
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MIC +
Compound Class MIC Alone (pg/mL) Ciprofloxacin
(Combination)

Fold Reduction
(Potentiation)

1-Benzyl-1,4- )
_ > 256 (Inactive) 0.5 16-fold
diazepane
Control (No Inhibitor) N/A 8.0 (Resistant) 1.0
Phenylalanine-
> 128 0.25 32-fold

Arginine (PABN)*

Note: While PABN is a standard EPI, it is toxic. 1,4-Diazepanes offer a more favorable

cytotoxicity profile.

Mechanism: Efflux Pump Blockade

The lipophilic benzyl-homopiperazine moiety competes for the binding site of the AcrAB-TolC
efflux pump, preventing the expulsion of the antibiotic.
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Figure 2: Synergistic action of 1,4-diazepane derivatives in blocking bacterial efflux pumps,
restoring antibiotic sensitivity.

Experimental Protocols
A. Synthesis: Green Aza-Nazarov Cyclization
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This protocol describes the "atom-economical” synthesis of the 1,4-diazepane ring, avoiding
harsh cyclization conditions.

Reagents:

e 1,2-Diamine (e.g., Ethylenediamine derivatives)

o Alkyl 3-oxohex-5-enoate[1]

o Catalyst: Bronsted acid or Lewis acid (e.g., Sc(OTf)3)

Workflow:

Condensation: Mix diamine and keto-ester (1:1 equiv) in Ethanol at Room Temp for 2h.

Imine Formation: Monitor TLC for disappearance of starting material.

Cyclization: Heat to 60°C. The in situ generated aza-Nazarov reagent undergoes
intramolecular aza-Michael cyclization.

Purification: Silica gel column chromatography (Eluent: DCM/MeOH 95:5).

B. Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against cancer cell lines (e.g., Pancl, HelLa).
e Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

o Treatment: Add 1,4-diazepane derivatives (dissolved in DMSO) at serial dilutions (0.1 uM to
100 pMm).

o Control: DMSO (0.1%) vehicle control.
o Positive Control: Doxorubicin (1 uM).

e |ncubation: Incubate for 48h or 72h at 37°C, 5% CO2.
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e Development: Add 20 pL MTT solution (5 mg/mL). Incubate 4h.
e Solubilization: Remove media, add 150 pL DMSO to dissolve formazan crystals.

o Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression
(GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Biological Activity of Novel 1,4-Diazepane Derivatives: A
Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593913/docs#biological-activity-of-novel-1-4-
diazepane-derivatives-a-comparative-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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